3-{[(Tert-butoxy)carbonyl](ethyl)amino}propanoic acid
Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method includes the reaction of an amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous medium or organic solvents like tetrahydrofuran at ambient temperature.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Deprotected amino acids and carbamates.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing peptides and other complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Plays a role in drug development and the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions . This protection is crucial in peptide synthesis, where selective deprotection is required to achieve the desired sequence.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenylpropanoic acid
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry and industrial applications, where precise control over reaction conditions is required .
Properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-11(7-6-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQPKZVNVOFVOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230383 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184268-56-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184268-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-ethyl-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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